![molecular formula C14H13F3O2 B6144088 2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one CAS No. 444077-10-5](/img/structure/B6144088.png)
2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)benzoyl]cyclohexan-1-one is a chemical compound with the molecular formula C14H13F3O2 and a molecular weight of 270.25 g/mol. It is a white crystalline powder that is insoluble in water but soluble in some organic solvents. This compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with cyclohexanone under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of 2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one.
2-(Trifluoromethyl)benzoyl chloride: Another related compound with similar chemical properties.
3-(Trifluoromethoxy)benzoic acid: Shares the trifluoromethyl group but differs in its functional group.
Uniqueness
This compound is unique due to its combination of the trifluoromethyl group and the cyclohexanone moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)18/h3-5,8,11H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSLFSOJBJMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144007.png)
![(1S,3S,5S,6S)-2-(tert-butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144013.png)
![2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6144016.png)
![tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate](/img/structure/B6144021.png)
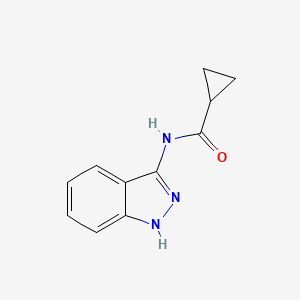
![2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B6144023.png)
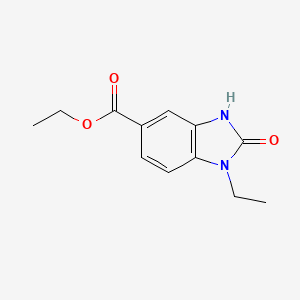
![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)

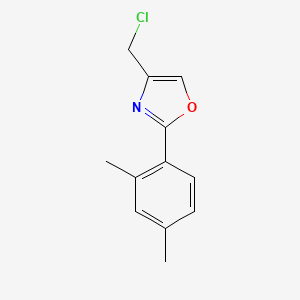
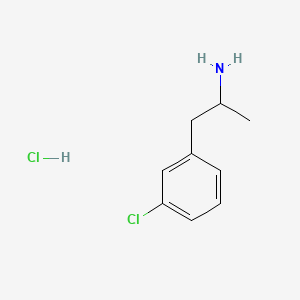
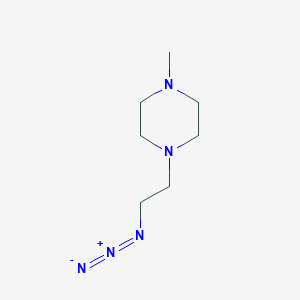
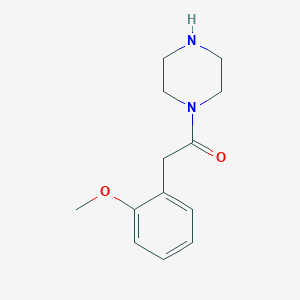
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
